(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” is a complex organic compound with the following structural formula:
C25H35NO
It contains a fluorenylmethoxy group, which is often employed in peptide synthesis as a protecting group for the amine functionality
Preparation Methods
Synthetic Routes:: The synthetic routes for “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” involve the coupling of a fluorenylpyridine derivative with an appropriate alcohol. One common approach is the reaction between 2-(9,9-dihexyl-9H-fluoren-2-yl)pyridine and methanol under suitable conditions.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. Detailed process parameters and conditions are proprietary and may not be widely available.
Chemical Reactions Analysis
Reactivity:: “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo substitution reactions.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Aldehydes or carboxylic acids.
- Reduction: Alcohols or amines.
Scientific Research Applications
Chemistry::
- As a building block in organic synthesis.
- Fluorescent labeling in chemical biology.
- Potential use in drug discovery due to its unique structure.
- Fluorescent probes for cellular imaging.
- Materials science applications (e.g., OLEDs, polymers).
Mechanism of Action
The exact mechanism by which “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
“(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” shares structural features with other fluorene-based compounds, such as bis-(9,9-diMethyl-9H-fluoren-2-yl)-amine and 9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole) (TBCF) . its specific combination of functional groups makes it unique.
Biological Activity
The compound (6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for future research.
Chemical Structure and Properties
- Chemical Formula : C31H39NO
- CAS Number : 15945904
- Molecular Weight : 469.65 g/mol
The structure features a pyridine ring substituted with a fluorenyl group, which is known for its photophysical properties and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 9,9-dihexylfluorene with pyridine derivatives under specific conditions to yield the desired product. The synthetic pathway may include steps such as nucleophilic substitution and reduction processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
-
Cell Lines Tested :
- A549 (human lung carcinoma)
- MCF-7 (human breast carcinoma)
-
Results :
- Compounds demonstrated IC50 values comparable to standard chemotherapeutics like 5-fluorouracil.
- Some derivatives showed enhanced activity against multidrug-resistant strains.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens:
-
Microorganisms Tested :
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungi (e.g., Candida albicans)
-
Findings :
- The compound exhibited zones of inhibition ranging from 8 mm to 12 mm against tested strains, indicating moderate antimicrobial efficacy.
Microorganism | Zone of Inhibition (mm) | Reference |
---|---|---|
Staphylococcus aureus | 11 | |
Escherichia coli | 10 | |
Candida albicans | 8 |
The proposed mechanism of action for the biological activity of this compound involves interaction with cellular targets such as enzymes and receptors associated with cancer proliferation and microbial resistance. Molecular docking studies suggest that it may bind effectively to the active sites of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.
Case Studies
Several case studies have documented the effectiveness of similar fluorenes in preclinical settings:
- Case Study 1 : A study on fluorene derivatives showed promising results in inhibiting tumor growth in xenograft models.
- Case Study 2 : Antimicrobial assays demonstrated that certain derivatives significantly reduced bacterial load in infected mice models.
Properties
CAS No. |
921754-95-2 |
---|---|
Molecular Formula |
C31H39NO |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
[6-(9,9-dihexylfluoren-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C31H39NO/c1-3-5-7-11-19-31(20-12-8-6-4-2)28-14-10-9-13-26(28)27-17-16-25(21-29(27)31)30-18-15-24(23-33)22-32-30/h9-10,13-18,21-22,33H,3-8,11-12,19-20,23H2,1-2H3 |
InChI Key |
LBIOTSYQAVFMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=C(C=C4)CO)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.